ペルフルオロ-2,7-ジメチルオクタン

概要

説明

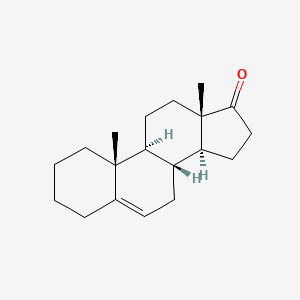

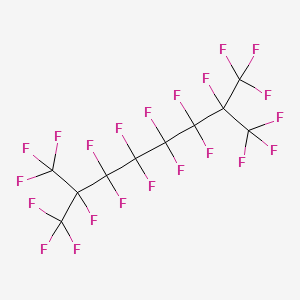

Perfluoro-2,7-dimethyloctane is a perfluorinated compound with the molecular formula C10F22. It is characterized by its high fluorine content, which imparts unique chemical and physical properties such as high thermal stability, chemical inertness, and low surface energy . These properties make it valuable in various industrial and scientific applications.

科学的研究の応用

Perfluoro-2,7-dimethyloctane has a wide range of applications in scientific research:

Chemistry: It is used as a solvent and reagent in various chemical reactions due to its chemical inertness and stability.

Biology: Its unique properties make it useful in biological studies, particularly in the study of cell membranes and protein interactions.

Medicine: It is explored for use in drug delivery systems and as a contrast agent in medical imaging.

作用機序

1. Target of Action: Perfluoro-2,7-dimethyloctane primarily targets lipid membranes due to its highly fluorinated structure. This compound’s affinity for lipid environments allows it to integrate into cell membranes, potentially disrupting their normal function .

2. Mode of Action: Upon integration into lipid membranes, Perfluoro-2,7-dimethyloctane can alter membrane fluidity and permeability. This disruption can affect membrane-bound proteins and receptors, leading to changes in cellular signaling and transport processes .

3. Biochemical Pathways: The integration of Perfluoro-2,7-dimethyloctane into cell membranes can impact several biochemical pathways, particularly those involving membrane-bound enzymes and receptors. This can lead to downstream effects such as altered signal transduction, changes in ion transport, and potential disruptions in metabolic processes .

Pharmacokinetics:

5. Result of Action: At the molecular level, Perfluoro-2,7-dimethyloctane’s integration into cell membranes can lead to altered membrane dynamics, affecting cellular homeostasis. At the cellular level, this can result in changes in cell signaling, transport, and potentially cell viability .

6. Action Environment: Environmental factors such as temperature, pH, and the presence of other lipophilic substances can influence the efficacy and stability of Perfluoro-2,7-dimethyloctane. Higher temperatures may increase membrane fluidity, enhancing the compound’s integration, while extreme pH levels could affect its stability .

Would you like more detailed information on any specific aspect of this compound’s mechanism of action?

生化学分析

Biochemical Properties

Perfluoro-2,7-dimethyloctane plays a significant role in biochemical reactions due to its unique chemical structure. It interacts with various enzymes, proteins, and other biomolecules. The compound’s high fluorine content contributes to its hydrophobic nature, which can influence its interactions with lipid membranes and proteins. Studies have shown that Perfluoro-2,7-dimethyloctane can interact with enzymes involved in lipid metabolism, potentially inhibiting their activity . Additionally, it may bind to proteins such as serum albumin, affecting their function and transport properties .

Cellular Effects

Perfluoro-2,7-dimethyloctane has been observed to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to Perfluoro-2,7-dimethyloctane has been linked to disruptions in the TGF-β/SMAD signaling pathway, which plays a crucial role in cell growth and differentiation . Furthermore, it can induce oxidative stress and affect the expression of genes related to the cell cycle and apoptosis .

Molecular Mechanism

The molecular mechanism of action of Perfluoro-2,7-dimethyloctane involves several key interactions at the molecular level. The compound can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, Perfluoro-2,7-dimethyloctane has been shown to activate peroxisome proliferator-activated receptor alpha (PPARα), which is involved in lipid metabolism and energy homeostasis . This activation can result in changes in gene expression and metabolic processes. Additionally, the compound’s interaction with nuclear receptors such as NF-κB can modulate inflammatory responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Perfluoro-2,7-dimethyloctane can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have indicated that Perfluoro-2,7-dimethyloctane is highly stable and resistant to degradation, leading to its persistence in biological systems . Long-term exposure to the compound can result in cumulative effects, including alterations in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of Perfluoro-2,7-dimethyloctane vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function. At higher doses, it can induce toxic or adverse effects. For instance, studies on rodents have shown that high doses of Perfluoro-2,7-dimethyloctane can lead to hepatotoxicity, characterized by liver damage and inflammation . Additionally, high doses can affect immune cell populations and alter immune responses .

Metabolic Pathways

Perfluoro-2,7-dimethyloctane is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound’s high fluorine content can influence its metabolic fate, leading to the formation of stable metabolites . These metabolites can affect metabolic flux and alter the levels of key metabolites in cells. For example, Perfluoro-2,7-dimethyloctane can inhibit enzymes involved in fatty acid oxidation, leading to the accumulation of fatty acids and disruption of energy homeostasis .

Transport and Distribution

The transport and distribution of Perfluoro-2,7-dimethyloctane within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can bind to serum albumin, facilitating its transport in the bloodstream . Additionally, it can accumulate in lipid-rich tissues due to its hydrophobic nature . The distribution of Perfluoro-2,7-dimethyloctane within cells can affect its localization and activity, influencing cellular processes and functions .

Subcellular Localization

Perfluoro-2,7-dimethyloctane’s subcellular localization is determined by its chemical properties and interactions with cellular components. The compound can be targeted to specific compartments or organelles through post-translational modifications or targeting signals . For instance, it may localize to the endoplasmic reticulum or mitochondria, where it can influence lipid metabolism and energy production . The subcellular localization of Perfluoro-2,7-dimethyloctane can affect its activity and function, contributing to its overall biochemical effects.

準備方法

Synthetic Routes and Reaction Conditions: Perfluoro-2,7-dimethyloctane can be synthesized from perfluoroisopentyl iodide. The reaction involves the use of copper as a catalyst at a temperature of 150°C under a pressure of 5171.5 Torr for 24 hours . The yield of this reaction is approximately 76%.

Industrial Production Methods: Industrial production of perfluoro-2,7-dimethyloctane typically follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product.

化学反応の分析

Types of Reactions: Perfluoro-2,7-dimethyloctane primarily undergoes substitution reactions due to the presence of highly electronegative fluorine atoms. These reactions often involve the replacement of fluorine atoms with other functional groups.

Common Reagents and Conditions: Common reagents used in these substitution reactions include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out under mild conditions to prevent decomposition of the compound.

Major Products: The major products formed from these reactions depend on the nucleophile used. For example, reaction with amines can produce perfluoroalkylamines, while reaction with alcohols can yield perfluoroalkyl ethers.

類似化合物との比較

- Perfluorooctane

- Perfluorodecalin

- Perfluorooctyl bromide

Comparison: Perfluoro-2,7-dimethyloctane is unique due to its specific molecular structure, which includes two methyl groups. This structure imparts distinct physical and chemical properties compared to other perfluorinated compounds. For example, it has a higher boiling point and greater chemical stability than perfluorooctane .

特性

IUPAC Name |

1,1,1,2,3,3,4,4,5,5,6,6,7,8,8,8-hexadecafluoro-2,7-bis(trifluoromethyl)octane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10F22/c11-1(7(21,22)23,8(24,25)26)3(13,14)5(17,18)6(19,20)4(15,16)2(12,9(27,28)29)10(30,31)32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBAVAMUHCSFDSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F)(C(F)(F)F)(C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10F22 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00184314 | |

| Record name | Perfluoro-2,7-dimethyloctane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00184314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

538.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3021-63-4 | |

| Record name | Perfluoroalcane-C8 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003021634 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perfluoro-2,7-dimethyloctane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00184314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is enthalpy of formation and why is it important?

A1: Enthalpy of formation (ΔHf) is the heat change that occurs when one mole of a compound is formed from its constituent elements in their standard states. It is a fundamental thermodynamic property that provides valuable information about a compound's stability and the energy changes associated with its formation or breakdown. []

Q2: What does the enthalpy of formation tell us about perfluoro-2,7-dimethyloctane?

A2: Unfortunately, the abstract only states that the enthalpy of formation for perfluoro-2,7-dimethyloctane was determined. It doesn't provide the actual value. Knowing the enthalpy of formation would allow us to compare its stability to other compounds and potentially predict its behavior in chemical reactions. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[3-(dimethylamino)phenyl]-N-methyl-1,3,4-thiadiazol-2-amine](/img/structure/B1199633.png)

![2-[[5-(4-Fluorophenyl)-1-methyl-2-imidazolyl]thio]-1-(1-piperidinyl)ethanone](/img/structure/B1199634.png)

![1-Methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1199643.png)